molecular formula C9H11N3O B7810856 2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one

2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7810856
M. Wt: 177.20 g/mol
InChI Key: RFSFPDSKERYIMM-UHFFFAOYSA-N
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Description

The compound with the identifier “2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one include other organic molecules with comparable structures and properties. These may include derivatives or analogs that share similar functional groups or chemical backbones .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its preparation, chemical reactions, and mechanism of action are subjects of ongoing research, highlighting its importance in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)12(3)11-9/h4H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSFPDSKERYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C1=C(N(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2C1=C(N(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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